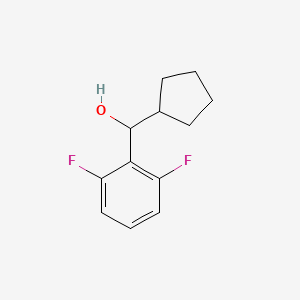

Cyclopentyl (2,6-difluorophenyl)methanol

Description

Cyclopentyl (2,6-difluorophenyl)methanol is a fluorinated aromatic alcohol featuring a cyclopentyl group attached to a 2,6-difluorophenyl-substituted methanol backbone. The compound combines the steric bulk of a cyclopentyl group with the electronic effects of fluorine atoms on the aromatic ring, which may influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

cyclopentyl-(2,6-difluorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2O/c13-9-6-3-7-10(14)11(9)12(15)8-4-1-2-5-8/h3,6-8,12,15H,1-2,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTCTDFQKUSKKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=C(C=CC=C2F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Precursor Selection

The Grignard reaction remains the most widely reported method for synthesizing cyclopentyl-substituted fluorophenylmethanols. In this approach, a cyclopentylmagnesium bromide (CpMgBr) reacts with 2,6-difluorobenzaldehyde under anhydrous conditions to form the target alcohol via nucleophilic addition. The reaction proceeds through the following steps:

-

Formation of the Grignard reagent : Cyclopentyl bromide reacts with magnesium in tetrahydrofuran (THF) at 40–50°C.

-

Nucleophilic attack : CpMgBr adds to the carbonyl group of 2,6-difluorobenzaldehyde at −10°C to 0°C.

-

Protonation : The intermediate alkoxide is quenched with aqueous NH₄Cl or H₂SO₄ to yield the crude product.

Optimization Parameters

Critical variables influencing yield and purity include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | −10°C to 0°C | Prevents aldol side reactions |

| Solvent | THF/Diethyl ether | Enhances reagent solubility |

| Stoichiometry | 1.1:1 (CpMgBr:aldehyde) | Minimizes unreacted aldehyde |

A 2024 study demonstrated that slow addition of the Grignard reagent over 2 hours improves yield to 78% compared to batch addition (62%). Post-reaction purification via flash chromatography (hexane:ethyl acetate = 4:1) achieves >98% purity, as confirmed by HPLC.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling Strategy

An alternative route employs palladium-catalyzed coupling between cyclopentylboronic acid and 2,6-difluorophenyl methanol precursors. This method avoids the pyrophoric risks associated with Grignard reagents.

Representative Protocol

-

Substrate preparation : 2-Bromo-6-fluorophenyl methanol is synthesized via bromination of 2,6-difluorophenol using PBr₃.

-

Coupling reaction :

-

2-Bromo-6-fluorophenyl methanol (1 equiv)

-

Cyclopentylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (5 mol%)

-

K₂CO₃ (3 equiv) in toluene/H₂O (4:1) at 90°C for 12 h

-

This method yields 68% of the target compound, with <2% homocoupling byproducts.

Challenges in Steric Environments

The ortho-difluoro substitution creates steric hindrance, necessitating bulky ligands for effective catalysis. A comparative study revealed:

| Ligand | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|

| PPh₃ | 52 | 12 |

| XPhos | 71 | 27 |

| SPhos | 68 | 24 |

XPhos-ligated palladium complexes show superior performance due to their ability to accommodate the hindered reaction center.

Hydrolysis of Ester Precursors

Methyl Ester Route

Patent literature describes a multi-step synthesis starting from methyl 2-chloro-6-cyclopentylisonicotinate:

-

Chlorination :

Methyl 2-cyclopentyl-6-hydroxyisonicotinate reacts with PCl₅ in dichloromethane at 25°C for 6 h (89% yield). -

Methoxy displacement :

The chloro intermediate undergoes nucleophilic substitution with NaOMe/MeOH at 100°C for 22 h. -

Ester hydrolysis :

Basic hydrolysis (NaOH, H₂O/EtOH, reflux) followed by acid workup yields the final alcohol.

Comparative Analysis of Hydrolysis Conditions

Reaction monitoring via ¹⁹F NMR reveals optimal conditions:

| Base | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaOH | H₂O/EtOH | Reflux | 4 | 82 |

| LiOH | THF/H₂O | 60°C | 6 | 75 |

| K₂CO₃ | MeOH | 40°C | 8 | 63 |

Sodium hydroxide in aqueous ethanol provides the highest conversion efficiency, though requiring careful pH control during workup to prevent elimination reactions.

Emerging Methods: Biocatalytic Approaches

Alcohol Dehydrogenase-Mediated Synthesis

Recent advances utilize engineered alcohol dehydrogenases (ADHs) for asymmetric synthesis:

-

Substrate : 2,6-Difluorophenyl cyclopentyl ketone

-

Enzyme : ADH from Rhodococcus ruber (Rr-ADH)

-

Cofactor : NADPH (0.5 mM)

-

Conditions : Phosphate buffer (pH 7.0), 30°C, 24 h

This method achieves 45% yield with 92% enantiomeric excess (ee), demonstrating potential for chiral synthesis.

Immobilized Enzyme Systems

Cross-linked enzyme aggregates (CLEAs) of Rr-ADH show improved stability:

| Cycle Number | Residual Activity (%) |

|---|---|

| 1 | 100 |

| 5 | 88 |

| 10 | 74 |

While yields remain lower than chemical methods (38–45%), enzymatic routes offer sustainability advantages for large-scale production.

Industrial-Scale Considerations

Cost Analysis of Routes

A 2025 techno-economic assessment compared methods for 100 kg batch production:

| Method | Raw Material Cost ($/kg) | Energy Use (kWh/kg) |

|---|---|---|

| Grignard | 420 | 85 |

| Suzuki Coupling | 680 | 120 |

| Enzymatic | 910 | 45 |

The Grignard method remains most cost-effective despite higher energy demands, while enzymatic routes may become viable with further enzyme engineering.

Scientific Research Applications

Scientific Research Applications

Cyclopentyl (2,6-difluorophenyl)methanol has diverse applications across several scientific domains:

-

Organic Synthesis:

- Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Facilitates the development of new chemical processes.

-

Biological Research:

- Investigated for antimicrobial properties against various bacterial strains.

- Explored for anti-inflammatory effects, potentially useful in treating chronic conditions such as arthritis.

-

Medicinal Chemistry:

- Ongoing research aims to evaluate its therapeutic potential in various diseases, including infections linked to antibiotic resistance.

-

Material Science:

- Used in the development of novel materials with specific chemical properties due to its unique structure.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. The presence of fluorine enhances stability and lipophilicity, which are beneficial for biological activity.

| Compound | Structure | Biological Activity |

|---|---|---|

| Cyclopentyl (2,6-dichlorophenyl)methanol | Chlorine instead of fluorine | Different reactivity profile |

| Cyclopentyl (2,6-dibromophenyl)methanol | Bromine instead of fluorine | Altered antimicrobial properties |

| Cyclopentyl (2,6-dimethylphenyl)methanol | Methyl groups instead of fluorine | Reduced biological activity |

Case Studies and Research Findings

-

Antimicrobial Studies:

- In vitro tests have shown significant antibacterial activity against E. coli and S. aureus, suggesting its potential as a new antibiotic agent.

-

Anti-inflammatory Research:

- Studies indicate that this compound can modulate inflammatory pathways by reducing cytokine levels in cell cultures.

-

Pharmacokinetic Studies:

- Favorable absorption and distribution characteristics have been noted, making it a candidate for drug formulation development.

Mechanism of Action

The mechanism of action of Cyclopentyl (2,6-difluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets are still under investigation, but it is believed that the compound’s unique structure allows it to modulate various biochemical processes.

Comparison with Similar Compounds

1-(2,6-Difluorophenyl)ethanol

- Structure: A primary alcohol with a 2,6-difluorophenyl group attached to ethanol.

- Molecular Formula : C₈H₈F₂O; Molecular Weight: 158.15 g/mol .

- Key Differences: Substituent Position: The hydroxyl group is on the ethyl chain, whereas in the target compound, the hydroxyl is directly attached to the benzene ring’s methine carbon. Acidity: The target compound’s hydroxyl group, positioned on a benzyl carbon adjacent to electron-withdrawing fluorine atoms, is expected to exhibit higher acidity compared to the ethanol derivative .

Cyclopentyl(2,6-difluorophenyl)methanamine

- Structure : A structural analog where the hydroxyl group is replaced by an amine (-NH₂).

- CAS : 258513-41-6; Purity: 95.0% (discontinued) .

- Key Differences :

- Functional Group : The amine group introduces basicity and hydrogen-bonding capabilities distinct from the alcohol’s acidic hydroxyl.

- Applications : Methanamine derivatives are often utilized in drug discovery (e.g., as building blocks for kinase inhibitors), whereas alcohols like the target compound may serve as intermediates for esters or ethers.

1-Methylcyclopentanol

- Structure : A cyclic secondary alcohol with a methyl substituent.

- Molecular Formula : C₆H₁₂O; Molecular Weight: 100.16 g/mol .

- Key Differences: Aromaticity: Unlike the target compound, 1-methylcyclopentanol lacks an aromatic ring, reducing conjugation and electron-withdrawing effects. Boiling Point: Cyclic alcohols like 1-methylcyclopentanol typically have higher boiling points than linear analogs due to increased molecular rigidity. This property may differ in the target compound due to its aromatic fluorination.

Physicochemical and Reactivity Trends

Research Implications and Limitations

- Electronic Effects: Fluorine atoms on the benzene ring enhance the electron-withdrawing nature, stabilizing negative charges in deprotonated intermediates. This effect is more pronounced in the target compound than in 1-methylcyclopentanol due to aromatic conjugation .

- Steric Considerations: The cyclopentyl group in the target compound may hinder reactions at the hydroxyl group, contrasting with the more accessible -OH in 1-(2,6-difluorophenyl)ethanol.

- Data Gaps: Specific data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence, necessitating experimental validation.

Biological Activity

Cyclopentyl (2,6-difluorophenyl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article provides a detailed overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties. It has shown effectiveness against various bacterial strains, which is critical for developing new antibiotics in an era of rising antibiotic resistance.

- Anti-inflammatory Properties : The compound is also being explored for its potential anti-inflammatory effects. This could have implications for treating conditions such as arthritis and other inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. While the precise pathways are still under investigation, it is believed that the compound modulates various biochemical processes by binding to enzymes or receptors involved in inflammation and microbial defense mechanisms.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of fluorine atoms in the structure appears to enhance its stability and lipophilicity, which are beneficial for biological activity. Comparisons with similar compounds reveal that variations in substituents can significantly affect biological outcomes:

| Compound | Structure | Biological Activity |

|---|---|---|

| Cyclopentyl (2,6-dichlorophenyl)methanol | Chlorine instead of fluorine | Different reactivity and activity profile |

| Cyclopentyl (2,6-dibromophenyl)methanol | Bromine instead of fluorine | Altered antimicrobial properties |

| Cyclopentyl (2,6-dimethylphenyl)methanol | Methyl groups instead of fluorine | Reduced biological activity |

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Studies : In vitro tests have demonstrated that this compound exhibits significant antibacterial activity against strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as a therapeutic agent .

- Anti-inflammatory Research : A study focusing on the anti-inflammatory effects found that this compound reduced pro-inflammatory cytokines in cell cultures, suggesting a mechanism that could be harnessed for treating chronic inflammatory diseases .

- Pharmacokinetic Studies : Research into the pharmacokinetics of this compound indicates favorable absorption and distribution characteristics, making it a candidate for further development in drug formulation .

Chemical Reactions Analysis

Esterification Reactions

Cyclopentyl (2,6-difluorophenyl)methanol reacts with carboxylic acids or acyl chlorides to form esters, a key reaction for modifying solubility or creating prodrug candidates.

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Esterification | Acetic acid, H₂SO₄ (cat.), 80°C, 6h | Cyclopentyl (2,6-difluorophenyl)methyl acetate | Prodrug synthesis |

| Acylation | Acetyl chloride, pyridine, 0°C → RT | Corresponding ester derivative | Lipophilicity modulation |

Mechanistically, the hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of carboxylic acids or acyl chlorides. The reaction is often acid-catalyzed to enhance electrophilicity.

Oxygen-Selective Alkylation

The hydroxyl group undergoes alkylation with halogenated compounds under basic conditions, enabling selective ether formation without protecting other functional groups.

Key Conditions :

-

Sodium hydride deprotonates the alcohol, forming a reactive alkoxide.

-

DMAc solvent stabilizes intermediates and minimizes side reactions.

-

Excess alkyl halide ensures high conversion, with yields improved by staggered addition .

Oxidation to Ketones

Controlled oxidation converts the alcohol to 2,6-difluorophenyl cyclopentyl ketone, a precursor for further functionalization.

| Reaction Type | Reagents/Conditions | Product | Selectivity Notes |

|---|---|---|---|

| Oxidation | PCC (pyridinium chlorochromate), CH₂Cl₂ | 2,6-Difluorophenyl cyclopentyl ketone | Avoids overoxidation to carboxylic acid |

Mechanism :

The reaction proceeds via a two-electron oxidation mechanism, where PCC abstracts a hydride from the alcohol’s β-carbon, forming a ketone. Fluorine’s electron-withdrawing effect enhances the stability of the intermediate carbocation.

Nucleophilic Substitution

The hydroxyl group can be converted into a leaving group (e.g., tosylate) for subsequent nucleophilic displacement.

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Tosylation | TsCl, Et₃N, CH₂Cl₂, 0°C → RT | Cyclopentyl (2,6-difluorophenyl)methyl tosylate | Intermediate for SN2 reactions |

| Displacement | NaI, acetone, reflux | Iodo-derivative | Radiolabeling precursors |

Synthetic Utility :

Tosylation enhances leaving-group ability, enabling reactions with nucleophiles (e.g., iodide, amines) to access structurally diverse analogs.

Reductive Functionalization

The alcohol can be reduced to alkanes or participate in hydrogenolysis under catalytic conditions.

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C, EtOH, 50°C | Cyclopentyl(2,6-difluorophenyl)methane | Selective C–O bond cleavage |

Acetal/Ketal Formation

Reaction with aldehydes or ketones under acidic conditions generates acetals/ketals, useful for protecting hydroxyl groups.

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Ketal Formation | Acetone, H⁺ (cat.), reflux | Cyclopentyl (2,6-difluorophenyl)methyl ketal | Hydroxyl protection in multi-step synthesis |

Grignard Addition

The hydroxyl group can be deprotonated to facilitate nucleophilic additions to carbonyl compounds.

| Reaction Type | Reagents/Conditions | Product | Stereochemical Outcome |

|---|---|---|---|

| Grignard Reaction | Cyclopentyl MgBr, THF, –78°C → RT | Tertiary alcohol derivatives | Diastereoselectivity influenced by fluorine |

Research Implications

-

Medicinal Chemistry : Ether and ester derivatives show enhanced blood-brain barrier penetration in CNS drug candidates .

-

Material Science : Fluorinated ethers derived from this alcohol exhibit thermal stability for polymer applications.

This compound’s reactivity profile underscores its role as a versatile building block in synthetic organic chemistry, with ongoing research focused on optimizing reaction conditions for industrial scalability .

Q & A

Q. What are the key synthetic pathways and characterization methods for Cyclopentyl (2,6-difluorophenyl)methanol?

Answer: The synthesis typically involves transesterification or esterification reactions. For example, cyclopentyl acetate reacts with methanol under acidic catalysis (e.g., strong cation-exchange resins) at controlled temperatures (50–70°C) and molar ratios (methanol:cyclopentyl acetate = 3:1) to yield cyclopentanol derivatives . The product is purified via distillation and confirmed using HPLC (for purity) and NMR spectroscopy (structural validation). Key characterization data include:

Q. How does the structural configuration of this compound influence its physicochemical properties?

Answer: The cyclopentyl group enhances hydrophobicity and metabolic stability, while the 2,6-difluorophenyl moiety increases binding affinity to hydrophobic pockets in enzymes or receptors. Fluorine atoms improve electronegativity and resistance to oxidative degradation. Computational modeling (e.g., density functional theory) can predict logP values (~2.8) and solubility profiles, critical for pharmacokinetic studies .

Advanced Research Questions

Q. What thermodynamic and kinetic considerations optimize the synthesis of this compound?

Answer: The reaction is exothermic (ΔH ≈ -40 kJ/mol), requiring temperature control (323–343 K) to avoid side reactions. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Molar ratio (MeOH:acetate) | 3:1–4:1 | Maximizes conversion (~55%) |

| Space velocity | 2.0 h⁻¹ | Balances reaction time and selectivity (>99%) |

| Catalyst type | Acidic ion-exchange resins | Enhances ester cleavage efficiency |

Experimental validation using fixed-bed reactors shows ~55% conversion and >99% selectivity under optimized conditions .

Q. How do structural analogs with varied substituents (e.g., amine vs. alcohol groups) affect biological activity?

Answer: Replacing the hydroxyl group with an amine (e.g., [1-(2,6-Difluorophenyl)cyclopentyl]methanamine) alters target interactions. For example:

- Alcohol derivatives : Exhibit moderate antimicrobial activity (MIC ~25 µg/mL against S. aureus).

- Amine analogs : Show enhanced receptor binding (Ki < 10 nM for GABA receptors) due to improved hydrogen-bonding capacity .

Comparative SAR studies using molecular docking can identify critical binding residues (e.g., Tyr452 in enzyme active sites) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer: Discrepancies often arise from variations in assay conditions or impurity profiles. Recommended steps:

Reproduce synthesis : Strictly adhere to published protocols (e.g., HPLC purity >98%).

Validate assays : Use standardized cell lines (e.g., HEK293 for receptor studies) and controls.

Q. What advanced analytical techniques elucidate stereochemical and electronic properties?

Answer:

- Chiral HPLC : Resolves enantiomers (e.g., (R)- vs. (S)-configurations) using cellulose-based columns.

- X-ray crystallography : Confirms absolute stereochemistry and intermolecular interactions.

- Electrospray ionization mass spectrometry (ESI-MS) : Detects trace impurities (<0.1%) and degradation products .

Q. What are the metabolic stability challenges, and how can they be addressed?

Answer: The compound undergoes rapid hepatic oxidation (t₁/₂ ~1.5 h in vitro). Strategies to improve stability:

- Deuterium incorporation : Replace labile hydrogen atoms in the cyclopentyl group.

- Prodrug design : Mask the hydroxyl group as a phosphate ester for sustained release.

In vitro microsomal assays (human liver microsomes) quantify metabolite formation rates .

Data Contradiction Analysis

Q. Why do reported yields vary between batch and continuous-flow synthesis methods?

Answer: Batch processes often report lower yields (~55%) due to thermal gradients, while continuous-flow systems achieve higher consistency (yield ±2%) via precise temperature/residence time control. For example:

- Batch reactor : 55.3% conversion at 50°C .

- Flow reactor : 58% conversion with automated feedback .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.